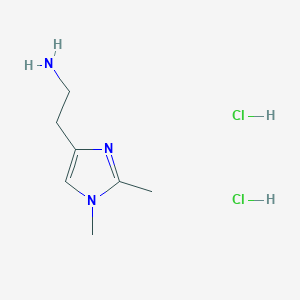

2-(1,2-dimethyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

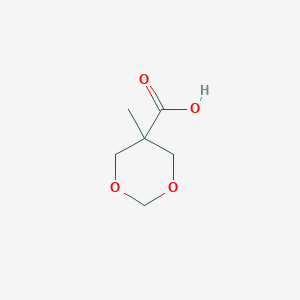

2-(1,2-Dimethyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, also known as 2-(1,2-dimethyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride, is a chemical compound commonly used in laboratory experiments. It is an organic compound with the molecular formula C6H11N2•2HCl and is composed of a nitrogen-containing heterocyclic ring, an ethyl group, and two hydrogen chloride molecules. This compound is a white crystalline solid with a melting point of 169-171°C and is soluble in water, ethanol, and methanol. 2-(1,2-Dimethyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a versatile compound that can be used in various laboratory experiments, including organic synthesis, biochemical and physiological research, and drug development.

Scientific Research Applications

Synthesis and Structural Studies

- New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines were synthesized, showing potential for further chemical modifications and applications in complexation with Cu(II) (Pařík & Chlupatý, 2014).

Antimicrobial Screening

- A series of Mannich bases incorporating imidazole derivatives demonstrated significant antimicrobial properties against various bacterial and fungal strains (Desai et al., 2012).

Generation of Structurally Diverse Compounds

- Use of ketonic Mannich bases derived from imidazole compounds has been explored to generate a diverse library of compounds, highlighting the versatility of imidazole derivatives in chemical synthesis (Roman, 2013).

Analytical Applications

- Derivatives of imidazole compounds have been used in the development of methods for the sensitive determination of amino compounds, indicating their usefulness in analytical chemistry (You et al., 2006).

Synthesis of Novel Compounds

- Novel mono- and bis-tetrazole compounds featuring imidazole derivatives were synthesized, showing potential for applications in materials science and pharmaceuticals (Boland et al., 2013).

Catalytic Applications

- Imidazole derivatives have been employed in oxidative aminocarbonylation-heterocyclization approaches to synthesize benzimidazoimidazoles, useful in catalysis and organic synthesis (Veltri et al., 2018).

Ligand Design for Metal-Organic Frameworks

- Tris(4-(1H-imidazol-1-yl)phenyl)amine ligand was used to create metal-organic frameworks, demonstrating the utility of imidazole derivatives in the design of materials with selective sorption and photocatalytic properties (Fu et al., 2014).

Mechanism of Action

Target of Action

Imidazole derivatives are known to be key components in functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

The compound is a major metabolite of histamine by histamine N-methyltransferase in the pathway of histidine metabolism . The affected pathways and their downstream effects would depend on the specific biological context.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities .

properties

IUPAC Name |

2-(1,2-dimethylimidazol-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-6-9-7(3-4-8)5-10(6)2;;/h5H,3-4,8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCCOSSQXFZVQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2-dimethyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2465878.png)

![(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2465883.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2465887.png)

![[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B2465888.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2465894.png)

![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2465899.png)